molecular formula C7H9ClN2O B1430535 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride CAS No. 1993054-03-7

6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride

Cat. No.: B1430535
CAS No.: 1993054-03-7
M. Wt: 172.61 g/mol
InChI Key: STWZZMYUODYCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds containing multiple nitrogen atoms within fused ring systems. The base structure is designated as 6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one, with the hydrochloride designation indicating the presence of a chloride anion associated with a protonated nitrogen center. This nomenclature reflects the specific ring fusion pattern where the pyrrole ring is fused to the pyrimidine ring through the 1,2-positions, creating a bicyclic structure with defined stereochemical implications.

The molecular formula of the hydrochloride salt is established as C7H9ClN2O, with a computed molecular weight of 172.61 grams per mole. The parent compound, prior to hydrochloride formation, possesses the molecular formula C7H8N2O with a molecular weight of 136.15 grams per mole. The systematic classification places this compound within the broader category of pyrrolopyrimidines, specifically as a 1,2-c fused variant, distinguishing it from other isomeric forms such as the 2,3-d or 3,2-d fusion patterns observed in related structures.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O.ClH/c10-7-8-4-3-6-2-1-5-9(6)7;/h3-4H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWZZMYUODYCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=NC(=O)N2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its biological activity, particularly in cancer therapy. Its chemical structure includes a pyrrolopyrimidine core, which is known for its ability to interact with various biological targets. This article reviews the compound's biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C7H9ClN2O
  • Molecular Weight : 172.61 g/mol
  • CAS Number : 1993054-03-7
  • Purity : Typically ≥ 95% .

The primary target of this compound is the ATR kinase , a crucial component in the DNA damage response pathway. By inhibiting ATR kinase, the compound disrupts cellular processes that allow cancer cells to survive under conditions of DNA damage. This inhibition leads to:

  • Induction of cell death in rapidly dividing cells, such as cancer cells.
  • Disruption of DNA repair mechanisms , making it harder for these cells to recover from DNA damage .

Biochemical Activity

Research indicates that this compound also interacts with other biomolecules:

  • Receptor-interacting protein kinase 1 (RIPK1) : It acts as a type III inhibitor by binding to the allosteric pocket of RIPK1, displaying potent anti-necroptotic activity in human and mouse cell lines .

Table 1: Summary of Biological Targets and Effects

TargetType of ActionResulting Effect
ATR KinaseInhibitionInduces cell death in cancer cells
RIPK1Allosteric inhibitionAnti-necroptotic activity

Pharmacological Effects

In vitro studies have demonstrated that this compound exhibits:

  • Antitumor Activity : Effective against various cancer cell lines.
  • Antimicrobial Properties : While primarily studied for its anticancer effects, some derivatives have shown antibacterial and antifungal activities .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluating its effects on P388 murine leukemia cells found significant cytotoxicity at micromolar concentrations. The compound demonstrated an EC50 value indicating potent antiproliferative effects .
  • Mechanistic Studies : Further investigations into its mechanism revealed that compounds with similar structures often exhibit favorable pharmacokinetic profiles, including good bioavailability and low risk of drug-drug interactions .
  • Combination Therapies : Research has explored the potential for using this compound in combination with other chemotherapeutics to enhance efficacy and reduce resistance in cancer treatment .

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks sulfur, which is critical in thienopyridines for binding to the P2Y₁₂ receptor .

Pharmacological and Metabolic Profiles

Clopidogrel

  • Mechanism : Prodrug requiring hepatic CYP450-mediated activation to inhibit the P2Y₁₂ receptor .
  • Efficacy : ~40% interpatient variability due to genetic polymorphisms in CYP2C19 .
  • Synthesis : Involves chiral resolution using laevorotatory camphor-10-sulfonic acid, yielding the active (S)-isomer .

Prasugrel

  • Mechanism : Faster metabolic activation via esterases and CYP3A4/CYP2B6, leading to more consistent platelet inhibition than clopidogrel .
  • Efficacy : Higher potency and reduced variability compared to clopidogrel .
  • Structure : Contains a cyclopropyl group and fluorophenyl moiety, enhancing receptor affinity .

6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one HCl

  • Hypothesized Mechanism: Potential P2Y₁₂ antagonism via pyrimidinone interactions, though the absence of sulfur may alter binding kinetics.
  • Metabolism : Likely undergoes hepatic oxidation (due to the pyrrolidine ring) but may avoid CYP2C19-dependent pathways, reducing variability.
  • Advantages: Improved solubility (hydrochloride salt) and stability compared to non-salt forms.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride typically involves constructing the fused bicyclic ring system through multi-step organic synthesis, starting from readily available pyrrole derivatives and involving cyclization reactions to form the pyrimidine ring.

Key synthetic steps include:

  • Starting Materials: Pyrrole-2-carbaldehydes or related pyrrole derivatives serve as precursors.
  • Cyclization: Formation of the pyrimidine ring fused to the pyrrole core is achieved via condensation and cyclization reactions, often involving isocyanides or amidine intermediates.
  • Functional Group Transformations: Introduction of the lactam (1(5H)-one) functionality through oxidation or rearrangement steps.
  • Salt Formation: Conversion to the hydrochloride salt via treatment with hydrochloric acid to improve compound stability and handling.

Detailed Synthetic Routes

Tosylmethyl Isocyanide (TosMIC) Mediated Cyclization

One reported approach involves the reaction of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC) to yield 3-tosyl-substituted pyrrolo[1,2-c]pyrimidines. This step is crucial for building the bicyclic scaffold:

  • Reaction Conditions: Typically carried out under mild heating in polar solvents.
  • Yields: Good yields reported (up to 88%) for the tosylated intermediates.
  • Desulfonylation: The tosyl group is removed under strong reductive conditions, such as sodium amalgam (Na/Hg), to afford the bicyclic lactam core in moderate yields.
Reductive Desulfonylation
  • Reagents: Sodium amalgam (Na/Hg) is used to reductively remove the tosyl protecting group.
  • Outcome: This step is critical to unveil the free pyrrolo[1,2-c]pyrimidin-1(5H)-one scaffold.
  • Challenges: Moderate yields and careful handling of reagents are necessary due to the toxicity and sensitivity of sodium amalgam.
N-Alkylation and Salt Formation
  • Alkylation Agents: Methyl iodide (MeI) or methyl tetrafluoroborate ([Me3O][BF4]) are used to alkylate the nitrogen atom of the bicyclic system, facilitating salt formation.
  • Yields: Excellent yields (near quantitative) are reported for the formation of crystalline N-alkylated salts.
  • Hydrochloride Salt Preparation: The hydrochloride salt form is typically prepared by treating the free base with hydrochloric acid, improving solubility and crystallinity.

Alternative Synthetic Approaches

  • N-Arylation: The bicyclic core can be N-arylated using diaryl λ3-chlorane reagents, providing access to substituted analogs with potential for further functionalization.
  • Base-Mediated Deprotonation: Strong bases like potassium hexamethyldisilazide (KHMDS) can be used for deprotonation steps in the synthesis of carbene precursors related to this scaffold, although free carbene isolation is challenging.

Data Table: Summary of Key Preparation Steps and Yields

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Pyrrole-2-carbaldehyde + TosMIC Mild heating, polar solvent 3-Tosyl pyrrolo[1,2-c]pyrimidine 76-88 Efficient cyclization step
Reductive desulfonylation Na/Hg amalgam 6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one (free base) Moderate Requires careful handling
N-Alkylation MeI or [Me3O][BF4] N-alkylated pyrrolo[1,2-c]pyrimidinium salt >90 High yield, crystalline salt formation
Hydrochloride salt formation Treatment with HCl This compound Quantitative Enhances stability and solubility

Research Findings and Notes

  • The bicyclic pyrrolo[1,2-c]pyrimidine scaffold is synthetically accessible through standard heterocyclic chemistry techniques involving isocyanide-mediated cyclization and reductive desulfonylation.
  • The hydrochloride salt form is favored for practical applications due to improved physicochemical properties.
  • N-alkylation steps are straightforward and yield stable salts suitable for further chemical manipulation or biological evaluation.
  • The synthesis is generally robust but requires careful control of reductive steps and handling of sensitive intermediates.
  • Related studies on pyrrolo[1,2-c]pyrimidin-1-ylidene derivatives highlight the potential for further functionalization and coordination chemistry applications, although free carbene forms are challenging to isolate.

Q & A

Basic: What synthetic methodologies are recommended for preparing 6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization and annulation strategies. A validated approach includes:

  • Cycloaddition reactions : Utilize 1,3-dipolar cycloaddition of ketonitrones or enaminones with dipolarophiles to construct the pyrrolo-pyrimidine core. For example, dimethylformamide-dimethylacetal (DMF-DMA) can activate carbonyl groups to form enaminones, enabling subsequent heterocyclic ring formation .
  • Hydrochloride salt formation : Post-synthesis, treat the free base with HCl in a polar solvent (e.g., ethanol or acetone) under controlled pH to precipitate the hydrochloride salt. Ensure purity via recrystallization .
  • Key validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product identity via 1H^1H-NMR (e.g., characteristic shifts for the dihydropyrrolo ring at δ 3.5–4.5 ppm) and mass spectrometry (MS) .

Basic: How can researchers characterize the purity and stability of this compound under experimental conditions?

Methodological Answer:

  • Analytical techniques :
    • HPLC-UV/ELSD : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
    • Thermogravimetric analysis (TGA) : Determine thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature reactions .
    • Hygroscopicity testing : Store the hydrochloride salt at 25°C/60% RH for 48 hours; mass gain >5% indicates sensitivity to moisture, necessitating desiccated storage .

Advanced: What strategies resolve contradictions in biological activity data for dihydropyrrolo-pyrimidine derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., halogenation at C6/C7) and correlate with kinase inhibition assays (e.g., Cdc7/Cdk9 inhibition) to identify critical functional groups .
  • Metabolite profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to rule out off-target effects from metabolites .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets of kinases. Compare binding energies (ΔG) across analogs to rationalize potency variations .

Advanced: How can regioselectivity challenges in functionalizing the pyrrolo-pyrimidine core be addressed?

Methodological Answer:

  • Directing group strategies : Introduce temporary protecting groups (e.g., Boc at N5) to steer electrophilic substitution toward C3 or C4 positions .
  • DFT-guided optimization : Calculate frontier molecular orbitals (FMOs) to predict reactive sites. For example, nitrosoalkene cycloadditions favor C2/C3 positions due to LUMO localization on the dihydropyrrolo ring .
  • Solvent effects : Use aprotic solvents (e.g., DMF or THF) to enhance nucleophilic attack at electron-deficient carbons .

Advanced: What computational tools are effective for modeling the compound’s interactions in enzyme inhibition studies?

Methodological Answer:

  • Molecular dynamics (MD) simulations : Simulate binding to Cdc7 kinase (PDB: 4F9O) using GROMACS. Analyze hydrogen bonding (e.g., pyrimidine N1 with Lys112) and hydrophobic interactions (cyclopropyl groups with Ile153) .
  • Free energy perturbation (FEP) : Quantify binding affinity changes upon methyl or halogen substitutions at C6 .
  • ADMET prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration, critical for CNS-targeted analogs .

Basic: What are the recommended storage conditions to prevent degradation?

Methodological Answer:

  • Desiccated storage : Store at -20°C in amber vials with silica gel to limit hydrolysis of the lactam ring .
  • Stability in solution : Prepare stock solutions in DMSO (≤10 mM) and avoid freeze-thaw cycles; confirm integrity via 13C^{13}C-NMR after 1 week .

Advanced: How can researchers validate the compound’s role in modulating nucleotide-binding domains (NBDs)?

Methodological Answer:

  • Fluorescence polarization assays : Label ATP analogs with TAMRA and measure displacement by the compound in kinase buffer (IC50_{50} < 1 µM suggests high affinity) .
  • Crystallography : Co-crystallize with Cdk9 and resolve structures at 2.0 Å resolution to identify key π-π stacking interactions with Phe103 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride
Reactant of Route 2
6,7-dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.